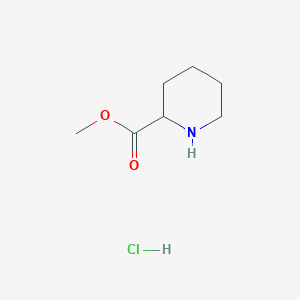

Methyl piperidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHKWZTSCBBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531754 | |

| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32559-18-5 | |

| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pipecolinate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Piperidine-2-carboxylate Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl piperidine-2-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis. The document details its chemical structure, stereochemical properties, and provides established experimental protocols for its synthesis and chiral resolution.

Chemical Structure and Properties

Methyl piperidine-2-carboxylate hydrochloride, also known as methyl pipecolate hydrochloride, is the hydrochloride salt of the methyl ester of piperidine-2-carboxylic acid. The presence of a chiral center at the C2 position of the piperidine ring gives rise to two enantiomers, (R) and (S), which often exhibit different pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The chemical structure of methyl piperidine-2-carboxylate hydrochloride is characterized by a six-membered piperidine ring with a methoxycarbonyl group at the 2-position. The nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form.

Below is a table summarizing the key physical and chemical properties of methyl piperidine-2-carboxylate hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1] |

| IUPAC Name | methyl piperidine-2-carboxylate;hydrochloride | |

| Synonyms | Methyl pipecolate hydrochloride, Pipecolinic acid methyl ester hydrochloride, Methyl 2-piperidinecarboxylate hydrochloride | |

| CAS Number | 18650-38-9 ((R)-enantiomer), 18650-39-0 ((S)-enantiomer) | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 168-172 °C ((S)-enantiomer) | [3] |

| Purity | Typically ≥95% | [2] |

Stereochemistry

The stereochemistry of methyl piperidine-2-carboxylate is of critical importance in drug development, as the biological activity of its derivatives can be highly dependent on the configuration of the chiral center at the C2 position. The (R) and (S) enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

The separation of the racemic mixture into its constituent enantiomers is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This process, known as chiral resolution, is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocols

Synthesis of Racemic Methyl Piperidine-2-carboxylate Hydrochloride

A common method for the synthesis of racemic methyl piperidine-2-carboxylate hydrochloride is the Fischer esterification of piperidine-2-carboxylic acid (pipecolic acid) with methanol in the presence of an acid catalyst, typically hydrogen chloride.

Materials:

-

Piperidine-2-carboxylic acid (racemic)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or hydrogen chloride (gas)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend piperidine-2-carboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step generates the acid catalyst in situ and converts the carboxylic acid to its more reactive acid chloride.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield methyl piperidine-2-carboxylate hydrochloride as a white solid.

Chiral Resolution of Racemic Methyl Piperidine-2-carboxylate

The resolution of racemic methyl piperidine-2-carboxylate can be achieved by diastereomeric salt formation using a chiral acid. O,O'-dibenzoyl-L-tartaric acid is a commonly used resolving agent for racemic amines.

Materials:

-

Racemic methyl piperidine-2-carboxylate hydrochloride

-

A suitable base (e.g., sodium hydroxide) to obtain the free base

-

O,O'-Dibenzoyl-L-tartaric acid

-

A suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

-

Convert the racemic methyl piperidine-2-carboxylate hydrochloride to its free base by treatment with a stoichiometric amount of a suitable base.

-

Dissolve the racemic free base in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of O,O'-dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature.

-

The diastereomeric salt of one of the enantiomers will preferentially crystallize out of the solution due to its lower solubility.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized diastereomeric salt can be determined by techniques such as chiral HPLC.

-

To recover the desired enantiomer of methyl piperidine-2-carboxylate, treat the diastereomeric salt with a base to neutralize the tartaric acid and extract the free base into an organic solvent.

-

The free base can then be converted back to its hydrochloride salt by treatment with HCl.

-

The mother liquor, which is enriched in the other enantiomer, can be processed separately to isolate that enantiomer.

Visualizations

The following diagrams illustrate the synthetic workflow and the stereochemical relationships of methyl piperidine-2-carboxylate.

Caption: Synthetic workflow for methyl piperidine-2-carboxylate hydrochloride.

Caption: Stereochemistry and chiral resolution of methyl piperidine-2-carboxylate.

References

Technical Guide: (R)-Methyl piperidine-2-carboxylate hydrochloride

CAS Number: 18650-38-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methyl piperidine-2-carboxylate hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document details its physicochemical properties, provides a representative synthetic protocol, and discusses its potential applications and biological context.

Chemical Identity and Physical Properties

(R)-Methyl piperidine-2-carboxylate hydrochloride, also known as methyl (R)-pipecolinate hydrochloride, is a piperidine derivative featuring a methyl ester at the 2-position.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various experimental applications.[3]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 18650-38-9 | PubChem[2] |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[2] |

| Molecular Weight | 179.64 g/mol | PubChem[2] |

| Appearance | White to off-white solid | --- |

| Solubility | Slightly soluble in DMSO and Methanol. | --- |

| Storage Temperature | 2-8°C, under inert atmosphere | --- |

| InChI Key | APCHKWZTSCBBJX-FYZOBXCZSA-N | PubChem[2] |

| SMILES | COC(=O)[C@H]1CCCCN1.Cl | PubChem[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

Representative Synthesis of (R)-Methyl piperidine-2-carboxylate hydrochloride

This protocol is a generalized procedure based on common esterification methods for amino acids.

Objective: To synthesize (R)-Methyl piperidine-2-carboxylate hydrochloride from (R)-Piperidine-2-carboxylic acid.

Materials:

-

(R)-Piperidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (R)-Piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).

-

Esterification: Cool the suspension in an ice bath to 0-5°C. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting crude solid, add anhydrous diethyl ether and stir to induce precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

-

Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield (R)-Methyl piperidine-2-carboxylate hydrochloride.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1][4] Chiral piperidine derivatives, such as (R)-Methyl piperidine-2-carboxylate hydrochloride, serve as crucial intermediates in the synthesis of complex, biologically active molecules. Their rigid, three-dimensional structure allows for precise orientation of functional groups, which is critical for selective interaction with biological targets.[1]

This compound and its analogues have been investigated for a range of therapeutic applications, including:

-

GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of GABA uptake, suggesting their potential in treating neurological disorders.[5]

-

Anticancer Agents: The piperidine nucleus is a common feature in molecules designed to interact with various cancer-related targets.

-

Antiviral Agents: This class of compounds has been used as a starting point for the development of novel antiviral therapeutics.[6]

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by (R)-Methyl piperidine-2-carboxylate hydrochloride are not extensively documented, the broader class of piperidine-containing molecules is known to interact with various cellular signaling cascades. For instance, some piperidine derivatives have been shown to influence key pathways implicated in cancer cell proliferation and survival.

Diagram 2: Representative Signaling Pathway

Caption: A generalized PI3K/Akt pathway often modulated by bioactive piperidines.

This diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Various small molecules incorporating the piperidine scaffold have been developed to target components of this pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Safety and Handling

(R)-Methyl piperidine-2-carboxylate hydrochloride is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-Methyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the versatility of the piperidine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides essential technical information to support researchers in their exploration of this promising compound.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. methyl (2R)-piperidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 49759143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

(S)-Methyl piperidine-2-carboxylate hydrochloride synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-Methyl piperidine-2-carboxylate hydrochloride

Introduction

(S)-Methyl piperidine-2-carboxylate hydrochloride, the methyl ester of (S)-pipecolic acid, is a crucial chiral building block in medicinal chemistry and pharmaceutical development.[1] Its piperidine scaffold is a common motif in a wide array of natural products and synthetic drugs, including local anesthetics and antiviral agents.[2][3] The stereochemistry at the C-2 position is often critical for biological activity, making enantiomerically pure synthesis methods essential for drug discovery and manufacturing.[4]

This technical guide provides a detailed overview of the primary synthetic pathways to obtain (S)-Methyl piperidine-2-carboxylate hydrochloride. It covers classical resolution, enzymatic methods, and modern asymmetric synthesis, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.

Pathway 1: Classical Resolution of Racemic Pipecolic Acid followed by Esterification

This traditional and robust method involves the separation of a racemic mixture of pipecolic acid using a chiral resolving agent, followed by standard esterification. L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for this purpose. The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol

Step 1: Resolution of DL-Pipecolic Acid with L-Tartaric Acid This protocol is adapted from procedures for resolving similar amino acids.[5]

-

In a suitable reaction vessel, add 200 g of DL-pipecolic acid to a mixture of 3000 mL of 95% ethanol and 200 mL of water at 80°C.

-

To this solution, add 244 g of L-tartaric acid. Stir the mixture at 80°C for approximately one hour until a clear solution is obtained.

-

Allow the solution to cool and stand at room temperature (approx. 25°C) for 48 hours, during which the D-pipecolic acid-L-tartrate salt will precipitate.

-

Filter the solid precipitate. The filtrate, which is now enriched with L-pipecolic acid (the desired (S)-enantiomer), is retained.

-

Reduce the volume of the filtrate to approximately 1300 mL by evaporation under reduced pressure.

-

Let the concentrated filtrate stand for another 24 hours at 25°C to precipitate any remaining D-isomer salt. Filter again.

-

Evaporate the final filtrate to dryness to obtain the crude (S)-pipecolic acid salt. Further purification can be achieved by recrystallization or ion-exchange chromatography to isolate the free (S)-pipecolic acid.

Step 2: Esterification and Hydrochloride Salt Formation This protocol is adapted from the procedure outlined in US Patent 7,683,175 B2.[5]

-

Dissolve 150 g (1.17 mol) of the resolved (S)-pipecolic acid in 3000 mL of methanol with stirring at room temperature for 10-15 minutes.

-

Slowly add 900 mL of saturated methanolic HCl to the solution over 20-30 minutes.

-

Continue stirring for an additional 20-30 minutes until the solution becomes clear.

-

Remove the methanol via vacuum distillation.

-

The resulting solid is dried to yield (S)-Methyl piperidine-2-carboxylate hydrochloride.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | DL-Pipecolic Acid, L-Tartaric Acid, Methanol, HCl | [5] |

| Overall Yield | Variable, dependent on resolution efficiency | [5] |

| Enantiomeric Purity | Can exceed 99% ee after purification |

Process Visualization

Pathway 2: Asymmetric Synthesis via Catalytic Hydrogenation

Modern asymmetric synthesis provides a more direct route to enantiomerically pure compounds, avoiding the need for resolution which inherently discards at least half of the material. One powerful method is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.

This approach, reported by Beak et al., involves the enantioselective hydrogenation of an N-Boc protected tetrahydropyridine derivative.[6]

Experimental Protocol

Step 1: Synthesis of 2-carboxy-N-Boc-1,4,5,6-tetrahydropyridine

-

In a reaction flask under an inert atmosphere, dissolve N-Boc-3-methoxypiperidine in a suitable solvent like THF.

-

Cool the solution to -78°C.

-

Add 2 equivalents of s-BuLi/TMEDA and stir for 5 hours at -78°C.

-

Quench the reaction by bubbling carbon dioxide gas through the mixture.

-

After an appropriate workup, 2-carboxy-N-Boc-1,4,5,6-tetrahydropyridine is obtained.

Step 2: Asymmetric Hydrogenation

-

Charge an autoclave with the tetrahydropyridine substrate from Step 1 and the chiral catalyst, (S)-BINAP-RuCl2.

-

Pressurize the vessel with hydrogen gas.

-

Heat the reaction mixture under the specified conditions of temperature and pressure until the reaction is complete.

-

After depressurization and removal of the catalyst, (S)-N-Boc-pipecolic acid is isolated.

Step 3: Esterification and Deprotection/Salt Formation

-

The resulting (S)-N-Boc-pipecolic acid is esterified. A common method is using thionyl chloride and methanol, which also facilitates the removal of the Boc protecting group and formation of the hydrochloride salt.[7][8]

-

To a cooled solution (-10°C) of (S)-N-Boc-pipecolic acid in methanol, add thionyl chloride dropwise.

-

Allow the reaction to warm to 40°C and hold for 2 hours.

-

Evaporate the solvent under reduced pressure to yield the final product.

Data Summary

| Parameter | Value | Reference |

| Starting Material | N-Boc-3-methoxypiperidine | [6] |

| Catalyst | (S)-BINAP-RuCl2 | [6] |

| Yield (Hydrogenation) | 95% | [6] |

| Enantiomeric Ratio (er) | 98:2 ((S):(R)) | [6] |

Process Visualization

Pathway 3: Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic piperidine derivatives.[1] For instance, a lipase from Aspergillus niger can be used for the resolution of pipecolic acid, yielding (S)-pipecolic acid with high enantiomeric excess.[5] The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol

Step 1: Enzymatic Kinetic Resolution This protocol is conceptual, based on descriptions of lipase-catalyzed resolutions.[1][5]

-

Prepare a buffered aqueous solution containing racemic methyl piperidine-2-carboxylate.

-

Immobilize a lipase (e.g., from Aspergillus niger or Candida antarctica) on a solid support and add it to the solution.

-

The lipase will selectively hydrolyze the (R)-ester to the corresponding (R)-carboxylic acid.

-

Monitor the reaction progress until approximately 50% conversion is reached.

-

Filter to remove the enzyme.

-

Separate the unreacted (S)-Methyl piperidine-2-carboxylate from the (R)-pipecolic acid by extraction. The carboxylic acid can be removed with a basic aqueous wash, leaving the desired (S)-ester in the organic phase.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified (S)-Methyl piperidine-2-carboxylate in a suitable solvent like diethyl ether or methanol.

-

Bubble dry HCl gas through the solution or add a solution of HCl in ether/methanol.

-

The hydrochloride salt will precipitate and can be collected by filtration and dried.

Data Summary

| Parameter | Value | Reference |

| Biocatalyst | Lipase (e.g., from Aspergillus niger) | [1][5] |

| Principle | Selective hydrolysis of the (R)-enantiomer | [1] |

| Yield | Theoretically max 50% for the desired enantiomer | |

| Enantiomeric Excess (ee) | Can be >93-99% depending on the enzyme and conditions | [5][9] |

Process Visualization

References

- 1. Buy (S)-Methyl piperidine-2-carboxylate (EVT-3326633) | 35677-83-9 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. lookchem.com [lookchem.com]

Biological Activity of Piperidine-2-Carboxylate Derivatives: A Technical Guide

Abstract: The piperidine ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and pharmaceuticals.[1][2][3][4] Derivatives featuring a carboxylate group at the 2-position, in particular, exhibit a remarkable breadth of biological activities, positioning them as valuable templates in modern drug discovery. This technical guide provides a comprehensive overview of the diverse pharmacological applications of piperidine-2-carboxylate derivatives, with a focus on their roles as neuromodulators, anticancer agents, and antimicrobial compounds. We present a consolidation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Activity as Neuromodulators

Piperidine-2-carboxylate derivatives have been extensively studied for their potent effects on the central nervous system (CNS), primarily as antagonists of excitatory amino acid receptors and inhibitors of key neurotransmitter-degrading enzymes.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function; however, their overactivation can lead to excitotoxicity and neuronal cell death.[5] This makes NMDA receptor antagonists promising therapeutic agents for treating neurodegenerative disorders like Alzheimer's disease and for preventing neuronal damage during cerebral ischemia.[6] A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been identified as potent and selective NMDA receptor antagonists with the advantage of a shorter duration of action in vivo compared to their phosphonic acid counterparts, which may be beneficial for better dosage control in acute conditions like stroke.[6]

Table 1: NMDA Receptor Antagonist Activity of Piperidine-2-Carboxylate Derivatives

| Compound/Derivative | Target/Assay | Quantitative Data | Reference |

| LY233053 (racemic) | [3H]CGS-19755 Binding | IC50: 107 ± 7 nM | [6] |

| NMDA Antagonism (cortical wedge) | IC50: 4.2 ± 0.4 µM | [6] | |

| NMDA-induced convulsions (neonatal rats) | MED: 20 mg/kg (ip) | [6] | |

| NMDA-induced lethality (mice) | MED: 5 mg/kg (ip) | [6] | |

| (-)-2R,4S-isomer (LY235723) | [3H]CGS 19755 Binding | IC50: 67 ± 6 nM | [7] |

| NMDA Antagonism (cortical slice) | IC50: 1.9 ± 0.24 µM | [7] | |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor Binding | Ki: 74 nM | [8] |

| 3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor Binding | Ki: 64 nM | [8] |

| Racemate of compound 1 | Analgesia (mouse hot-plate, it) | ED50: 0.53 nmol | [8] |

| Racemate of compound 2 | Analgesia (mouse hot-plate, it) | ED50: 0.51 nmol | [8] |

This protocol is a generalized procedure based on methodologies cited for determining the affinity of compounds for the NMDA receptor using a radiolabeled antagonist like [3H]CGS-19755.[6][7]

-

Tissue Preparation: Cerebral cortical tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes. The resulting pellet, containing the cell membranes, is washed multiple times by resuspension and recentrifugation to remove endogenous ligands.

-

Incubation: A specific amount of membrane protein is incubated in a solution containing the radioligand (e.g., 10-20 nM [3H]CGS-19755) and varying concentrations of the test piperidine-2-carboxylate derivative.

-

Assay Conditions: The incubation is carried out at room temperature for a defined period (e.g., 20-30 minutes) in a final assay volume of 0.5-1.0 mL.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the bound radioligand from the free radioligand. The filters are washed quickly with cold buffer to reduce non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled NMDA antagonist (e.g., 10 µM CGS-19755). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Anticancer Activity

Piperidine derivatives are integral to many anticancer agents.[9] Their derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce cell cycle arrest, and interact with DNA.[10][11][12] Studies have shown activity against a range of human tumor cell lines, including prostate, colon, breast, and lung cancer, with some compounds exhibiting greater toxicity to cancer cells than to normal cell lines, indicating a favorable selectivity index.[10]

Table 2: In Vitro Anticancer Activity of Piperidine Derivatives (GI₅₀ / IC₅₀ in µM)

| Compound Class | Cell Line | Activity (µM) | Reference |

| Highly functionalized piperidines | PC-3 (Prostate) | GI₅₀: 6.3 - >25 | [10] |

| HT29 (Colon) | GI₅₀: 4.1 - >25 | [10] | |

| NCI-H460 (Lung) | GI₅₀: 26.3 - >25 | [10] | |

| MCF7 (Breast) | GI₅₀: 26.2 - >25 | [10] | |

| Benzoxazole-appended piperidines | MCF-7 (Breast) | IC₅₀: 7.31 - 33.32 | [13] |

| MDA-MB-231 (Breast) | IC₅₀: 1.66 - 12.10 | [13] |

Note: The original data in reference[10] was provided in µg·mL⁻¹. A direct conversion to µM is not possible without the molecular weights of each of the 25 tested compounds. The table reflects the range of activities reported.

This protocol measures drug-induced cytotoxicity by quantifying cell density based on the measurement of cellular protein content, as described in studies evaluating the antiproliferative effects of piperidine derivatives.[10]

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48-72 hours). A control group is treated with the vehicle (e.g., DMSO).

-

Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plates are washed multiple times with water to remove the TCA and then air-dried.

-

Staining: A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.

-

Protein-Bound Dye Solubilization: The bound SRB dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515-565 nm.

-

Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves generated by plotting the percentage of cell growth against the log of the compound concentration.

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens presents a major global health challenge. Piperidine derivatives have been investigated as a source of new antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Various synthetic piperidine derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[14] The activity is often assessed by measuring the zone of inhibition in agar diffusion assays or by determining the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound Class/Number | Organism | Assay | Result | Reference |

| N-substituted piperidines (Compound 6) | B. subtilus | MIC | 0.75 mg/ml | [15] |

| E. coli, S. aureus, B. cereus | MIC | 1.5 mg/ml | [15] | |

| Piperidine-4-carboxamide (Compound III) | Fungal strains | Disc Diffusion | Good activity | [16] |

| Piperidinothiosemicarbazones (Compound 9, 10) | M. tuberculosis | MIC | Selective activity | [17] |

This is a standard method for screening the antimicrobial activity of chemical substances, as reported in studies on piperidine derivatives.[14][16]

-

Medium Preparation: A suitable bacterial growth medium (e.g., Nutrient Agar or Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is uniformly spread over the surface of the agar using a sterile swab.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test piperidine derivative dissolved in a suitable solvent (e.g., DMSO).

-

Placement and Incubation: The impregnated discs are placed on the inoculated agar surface. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.[14] The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Antiviral Activity

Piperidine-based derivatives have been identified as potent inhibitors of various influenza virus strains and HIV.[18][19] Structure-activity relationship (SAR) studies have helped optimize these compounds, leading to derivatives with excellent inhibitory activity at nanomolar concentrations and high selectivity indices.[18]

Table 4: Antiviral Activity of Piperidine-2-Carboxylate Derivatives

| Compound/Derivative | Target Virus | Cell Line | Activity | Reference |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A strains | MDCK | EC₅₀: as low as 0.05 µM | [18] |

| SI: > 160,000 | [18] | |||

| FZJ13 (purine derivative) | HIV-1 | Cellular Assay | Potent anti-HIV-1 activity | [19] |

| FZJ05 (purine derivative) | Influenza A/H1N1 | MDCK | Significant potency | [19] |

Time-of-addition experiments suggest that some of these compounds act by interfering with the early to middle stages of the influenza virus replication cycle.[18]

Synthesis and Experimental Workflow

The synthesis of biologically active piperidine-2-carboxylate derivatives often involves multi-step reaction sequences. A common strategy is the use of protected piperidine precursors which can be modified through various organic reactions.

This protocol is a generalized example based on amide coupling reactions described for the synthesis of piperidine derivatives.[20][21]

-

Activation of Carboxylic Acid: The starting carboxylic acid (e.g., chromone-2-carboxylic acid) (1.1 eq) is dissolved in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., N₂).

-

Coupling Agents: A carbodiimide coupling agent such as EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.1 eq) and a catalyst like DMAP (4-(Dimethylamino)pyridine) (0.2 eq) are added. The mixture is stirred at room temperature for 10-20 minutes to form the activated ester.

-

Amine Addition: The desired piperidine amine derivative (1.0 eq) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is partitioned between DCM and a weak base solution (e.g., 5% NaHCO₃). The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or recrystallization to yield the final piperidine amide derivative.

-

Deprotection (if necessary): If the piperidine amine was protected (e.g., with a Boc group), a subsequent deprotection step using an acid like trifluoroacetic acid (TFA) in DCM is required.[20]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propyl piperidine-2-carboxylate hydrochloride | 1246276-66-3 | Benchchem [benchchem.com]

- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 13. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. academicjournals.org [academicjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acgpubs.org [acgpubs.org]

- 21. acgpubs.org [acgpubs.org]

Navigating the Solubility of Methyl Piperidine-2-Carboxylate Hydrochloride in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and process development. This technical guide provides an in-depth look at the solubility of methyl piperidine-2-carboxylate hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a robust framework for determining solubility, including established experimental protocols and a summary of available qualitative information.

Introduction to Methyl Piperidine-2-Carboxylate Hydrochloride

Methyl piperidine-2-carboxylate hydrochloride is a heterocyclic compound frequently employed as a building block in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly its solubility, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final drug products. As the hydrochloride salt of an organic base, its solubility behavior is governed by the polarity of the solvent and the energy required to overcome the lattice energy of the salt.

Qualitative Solubility Profile

| Organic Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

This table will be updated as more quantitative data becomes available.

The general principle of "like dissolves like" suggests that the solubility of this polar salt in non-polar organic solvents is likely to be low. The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form, generally leading to higher solubility in polar solvents and lower solubility in non-polar organic solvents. Amine hydrochloride salts are often highly insoluble in many organic solvents.

Experimental Protocol for Determining Solubility

To empower researchers to generate precise and reliable quantitative solubility data, this guide outlines a detailed experimental protocol based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[2][3][4] This method is considered the "gold standard" for determining thermodynamic solubility.[5]

Objective:

To determine the equilibrium solubility of methyl piperidine-2-carboxylate hydrochloride in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

Methyl piperidine-2-carboxylate hydrochloride (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl piperidine-2-carboxylate hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis by HPLC:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the HPLC method.

-

Prepare a series of standard solutions of methyl piperidine-2-carboxylate hydrochloride of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.[6]

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[6][7][8]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of methyl piperidine-2-carboxylate hydrochloride.

Figure 1: Workflow for Determining Equilibrium Solubility.

Conclusion

While quantitative solubility data for methyl piperidine-2-carboxylate hydrochloride in organic solvents is not extensively documented, this guide provides a framework for researchers to generate this critical information. The provided experimental protocol, based on the robust shake-flask method with HPLC analysis, offers a reliable means to obtain accurate and reproducible solubility data. Understanding the solubility of this key pharmaceutical intermediate is essential for optimizing synthetic routes, developing effective purification strategies, and formulating safe and efficacious drug products.

References

- 1. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride | 18650-38-9 [amp.chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Spectroscopic Characterization of Methyl Piperidine-2-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl piperidine-2-carboxylate hydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document combines data from its free base form, analogous compounds, and predictive analysis based on established spectroscopic principles. This guide is intended to support researchers and scientists in the identification, characterization, and quality control of this compound in drug development and other scientific applications.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Methyl piperidine-2-carboxylate and its hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

Compound: Methyl piperidine-2-carboxylate (Free Base) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.35 | m | 1H | H-2 |

| ~3.03 | m | 1H | H-6 (eq) |

| ~2.62 | m | 1H | H-6 (ax) |

| ~1.98 | m | 1H | H-3 (eq) |

| ~1.78 | m | 2H | H-4, H-5 |

| ~1.45 | m | 2H | H-3 (ax), H-4 |

Note: Data is for the free base. For the hydrochloride salt, signals for protons adjacent to the nitrogen (H-2 and H-6) are expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium group. For comparison, in Methyl piperidine-4-carboxylate hydrochloride, the H-2 and H-6 protons appear at δ 3.44-3.39 ppm and the H-3 and H-5 protons at δ 3.15-3.09 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound: Methyl piperidine-2-carboxylate (Free Base)

| Chemical Shift (δ) ppm | Assignment |

| ~174.2 | C=O |

| ~57.9 | C-2 |

| ~51.8 | -OCH₃ |

| ~44.7 | C-6 |

| ~28.5 | C-3 |

| ~24.6 | C-5 |

| ~23.1 | C-4 |

Note: Data is for the free base. For the hydrochloride salt, the signals for carbons adjacent to the nitrogen (C-2 and C-6) are expected to shift downfield.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2700 | Strong, Broad | N-H⁺ stretch (from hydrochloride) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Note: The broad absorption in the region of 3300-2700 cm⁻¹ is characteristic of the stretching vibration of the N-H⁺ bond in an amine hydrochloride salt.

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI) - Positive

| m/z | Interpretation |

| 144.1 | [M+H]⁺ (protonated molecule of the free base) |

Note: In mass spectrometry, the hydrochloride salt will typically show the mass of the free base after protonation. The observed mass corresponds to the molecular weight of Methyl piperidine-2-carboxylate (C₇H₁₃NO₂) plus a proton.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Methyl piperidine-2-carboxylate hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid material, the IR spectrum of Methyl piperidine-2-carboxylate hydrochloride can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water mixtures, typically at a concentration of about 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl piperidine-2-carboxylate hydrochloride.

Caption: General workflow for spectroscopic analysis.

References

The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, which can be fine-tuned through substitution. This allows for the modulation of a drug's overall solubility and its ability to cross biological membranes.

-

Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles of drugs containing this scaffold.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its presence in a wide range of therapeutic agents. This guide will focus on three key areas: oncology, central nervous system (CNS) disorders, and antiviral therapy.

Piperidine Derivatives in Oncology

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[3] A significant number of these derivatives target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.[1]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative piperidine-containing compounds against various human cancer cell lines.

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | ||

| HCT116 (Colon) | 0.1 - 15.8 | ||

| Tetramethylpiperidine-substituted phenazines (e.g., B4125) | COLO 320DM (Colon) | Tetramethylpiperidine substitution | 0.48 (mean) |

| Piperidine-morpholine derivatives | A549 (Lung) | Morpholine substitution on quinoline core | Varies by compound |

| Trisubstituted morpholinopyrimidines | PI3Kα | Morpholine and heteroaromatic substitution | More potent than ZSTK474 |

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Many piperidine-containing anticancer agents function by inhibiting key kinases in this pathway, such as PI3K and Akt.

Experimental Protocol: In Vitro PI3K/Akt Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of piperidine-containing compounds on PI3K/Akt kinase activity in a cell-based assay.[5]

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., PC-3, A549) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the piperidine-based inhibitor or a vehicle control for a specified time.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Calculate the percentage of inhibition of Akt phosphorylation for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Piperidine Derivatives in Central Nervous System (CNS) Disorders

The piperidine scaffold is a prominent feature in many drugs that target the CNS, including treatments for Alzheimer's disease, Parkinson's disease, and pain management.[2]

Quantitative Data: CNS Activity of Piperidine Derivatives

The following table summarizes the binding affinities (Ki values) and inhibitory concentrations (IC50 values) of several piperidine-containing CNS drugs.

| Drug | Target | Disease | Ki (nM) / IC50 |

| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 = 5.7 nM |

| Fentanyl | µ-Opioid Receptor | Pain | Ki = 1-100 nM |

| Rolipram | Phosphodiesterase 4 (PDE4) | Depression (investigational) | IC50 = 1-2 µM |

| Haloperidol | Dopamine D2 Receptor | Schizophrenia | Ki = 1.5 nM |

Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Piperidine-based drugs like Donepezil act as AChE inhibitors, increasing the concentration of ACh and enhancing cholinergic neurotransmission.[6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of piperidine derivatives against acetylcholinesterase.[7][8]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a stock solution of acetylcholinesterase (AChE) in the phosphate buffer.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

Prepare a stock solution of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in the phosphate buffer.

-

Prepare serial dilutions of the piperidine-based test compound in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Piperidine Derivatives in Antiviral Therapy

Piperidine-containing compounds have emerged as potent antiviral agents, particularly in the treatment of HIV. Maraviroc, a piperidine-containing drug, is a CCR5 antagonist that blocks the entry of HIV into host cells.

Quantitative Data: Antiviral Activity of Piperidine Derivatives

The following table presents the in vitro antiviral activity (IC50 values) of Maraviroc and other piperidine-based CCR5 antagonists.

| Compound | Target | Virus | IC50 (nM) |

| Maraviroc | CCR5 | HIV-1 (R5-tropic) | 2.0 - 10.7 |

| Aplaviroc | CCR5 | HIV-1 (R5-tropic) | 0.3 - 1.2 |

| Vicriviroc | CCR5 | HIV-1 (R5-tropic) | 0.2 - 0.5 |

| Piperidine-4-carboxamide derivatives (e.g., 11f) | CCR5 | HIV-1 (R5-tropic) | EC50 = 0.59 nM |

Signaling Pathway: HIV Entry and CCR5 Antagonism

The entry of R5-tropic HIV-1 into host T-cells is a multi-step process that requires the viral envelope protein gp120 to bind to the CD4 receptor and a co-receptor, primarily CCR5. Piperidine-based CCR5 antagonists like Maraviroc bind to the CCR5 receptor, inducing a conformational change that prevents the interaction with gp120, thereby blocking viral entry.[9]

Experimental Protocol: Synthesis of Maraviroc

The synthesis of Maraviroc is a multi-step process. The following is a generalized protocol based on reported synthetic routes.[10][11][12]

-

Synthesis of the Tropane Core: The synthesis often begins with the construction of the 8-azabicyclo[3.2.1]octane (tropane) core.

-

Introduction of the Triazole Moiety: The triazole ring is then introduced onto the tropane scaffold.

-

Synthesis of the Chiral Amine Side Chain: The chiral (S)-3-amino-3-phenylpropane fragment is synthesized, often involving an asymmetric synthesis step to establish the correct stereochemistry.

-

Coupling of the Fragments: The tropane-triazole intermediate is coupled with the chiral amine side chain.

-

Final Acylation: The final step involves the acylation of the secondary amine with 4,4-difluorocyclohexanecarboxylic acid to yield Maraviroc.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 12. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

Methyl Piperidine-2-Carboxylate Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block, widely employed in the stereoselective synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid piperidine scaffold and the presence of a chiral center at the 2-position make it an ideal starting material for the synthesis of complex molecular architectures with defined stereochemistry. This technical guide provides an in-depth overview of the properties, synthesis, and applications of both the (R)- and (S)-enantiomers of methyl piperidine-2-carboxylate hydrochloride, with a particular focus on its role in the development of local anesthetics.

Physicochemical Properties

The enantiomers of methyl piperidine-2-carboxylate hydrochloride exhibit distinct physical properties, which are crucial for their characterization and application in asymmetric synthesis.

| Property | (R)-Methyl piperidine-2-carboxylate hydrochloride | (S)-Methyl piperidine-2-carboxylate hydrochloride | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | C₇H₁₄ClNO₂ | [PubChem] |

| Molecular Weight | 179.64 g/mol | 179.65 g/mol | [PubChem] |

| CAS Number | 18650-38-9 | 18650-39-0 | [PubChem] |

| Melting Point | >158 °C (dec.) | 176-177 °C | [ChemicalBook], [Shaanxi Lighte Optoelectronics Material Co., LTD.] |

| Boiling Point | Not specified | 235.3 °C at 760 mmHg | [Shaanxi Lighte Optoelectronics Material Co., LTD.] |

| Appearance | White to off-white solid | Not specified | [ChemicalBook] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly) | Not specified | [ChemicalBook] |

| Storage | Inert atmosphere, 2-8°C | Room temperature | [ChemicalBook], [Shaanxi Lighte Optoelectronics Material Co., LTD.] |

Synthesis of Methyl Piperidine-2-Carboxylate Hydrochloride

The enantiomerically pure forms of methyl piperidine-2-carboxylate hydrochloride are typically synthesized from the corresponding enantiomers of piperidine-2-carboxylic acid (pipecolic acid).

General Experimental Protocol: Esterification of Pipecolic Acid

This protocol describes a general method for the esterification of (S)-pipecolic acid to yield (S)-methyl piperidine-2-carboxylate hydrochloride. A similar procedure can be followed for the (R)-enantiomer.

Materials:

-

(S)-Pipecolic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether or other suitable solvent for precipitation

Procedure:

-

Suspend (S)-pipecolic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization. Add a suitable solvent, such as diethyl ether, to the residue to induce precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in the Synthesis of Local Anesthetics

A significant application of methyl piperidine-2-carboxylate hydrochloride is in the synthesis of long-acting amide-type local anesthetics, such as levobupivacaine and ropivacaine. The (S)-enantiomer is specifically used to produce the clinically preferred levorotatory isomers of these drugs, which exhibit a better safety profile compared to their racemic or dextrorotatory counterparts.

Synthesis of Levobupivacaine

Levobupivacaine is synthesized from (S)-piperidine-2-carboxylic acid, which can be esterified to (S)-methyl piperidine-2-carboxylate as an intermediate. The following scheme outlines a common synthetic route.

Caption: Synthetic workflow for Levobupivacaine.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Key intermediate for Levobupivacaine and Ropivacaine)

This protocol is adapted from a general procedure for the amidation of pipecolic acid.[1][2]

Materials:

-

(S)-Pipecolic acid hydrochloride (prepared from (S)-pipecolic acid)

-

Toluene

-

Thionyl chloride (SOCl₂)

-

2,6-Dimethylaniline

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Suspend (S)-pipecolic acid hydrochloride in toluene in a reaction vessel.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride to the mixture at a controlled temperature (e.g., 55-60 °C) to form the acyl chloride hydrochloride.

-

In a separate vessel, dissolve 2,6-dimethylaniline in toluene.

-

Add the solution of 2,6-dimethylaniline to the acyl chloride solution, maintaining the temperature below 60 °C.

-

After the reaction is complete, cool the mixture and adjust the pH with a sodium hydroxide solution to obtain the free base of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate.

Experimental Protocol: N-Alkylation to Levobupivacaine

Materials:

-

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

Procedure:

-

Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in acetonitrile or DMF.

-

Add potassium carbonate as a base.

-

Add 1-bromobutane and heat the mixture (e.g., to 80 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).[1]

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting crude levobupivacaine free base can be purified and then converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[1]

Synthesis of Ropivacaine

Ropivacaine is synthesized in a similar manner to levobupivacaine, with the primary difference being the use of 1-bromopropane for the N-alkylation step.

Experimental Protocol: N-Alkylation to Ropivacaine

A procedure for the synthesis of ropivacaine from (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide has been reported with high yield.[3]

Materials:

-

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ("(S) pipecolic acid 2,6-xylidide")

-

1-Bromopropane

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and an excess of 1-bromopropane in THF is refluxed for 20-24 hours.[3]

-

After cooling, the inorganic salts are filtered off.

-

The solvent is evaporated to dryness to yield crude ropivacaine base.[3]

-

The crude product can be purified by recrystallization from a suitable solvent like diisopropyl ether.[3]

-

The purified ropivacaine base is then converted to its hydrochloride salt.

Mechanism of Action of Derived Local Anesthetics

Local anesthetics derived from methyl piperidine-2-carboxylate hydrochloride, such as levobupivacaine and ropivacaine, exert their therapeutic effect by blocking nerve impulse conduction. They achieve this by reversibly binding to voltage-gated sodium channels in the neuronal cell membrane.[4][5]

Caption: Signaling pathway of local anesthetic action.

The unionized, lipophilic form of the anesthetic crosses the nerve cell membrane.[4] Once inside the cell, it equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channels from the intracellular side.[4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of action potentials.[4][6] The result is a reversible blockade of nerve impulse transmission, leading to a loss of sensation in the innervated area.

Chiral Analysis

Ensuring the enantiomeric purity of methyl piperidine-2-carboxylate hydrochloride and its derivatives is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

General Approach to Chiral HPLC Method Development

The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[7][8]

Key Steps:

-

Column Selection: The choice of CSP is crucial. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and often effective for a broad range of compounds, including piperidine derivatives.[9]

-

Mobile Phase Selection: Method development typically starts with screening different mobile phase systems, such as:

-

Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with additives like diethylamine (DEA) for basic compounds.

-

Polar Organic Mode: Acetonitrile or Methanol with additives.

-

Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.

-

-

Optimization: Once a suitable column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the desired resolution and analysis time.

-

Derivatization: For compounds lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed.[9]

Example Protocol for Chiral HPLC of a Piperidine Derivative

The following is a representative protocol for the chiral separation of a derivatized piperidine enantiomer, which can be adapted for methyl piperidine-2-carboxylate derivatives.[9]

Instrumentation:

-

HPLC system with a UV detector

-

Chiralpak AD-H column (or similar polysaccharide-based CSP)

Mobile Phase:

-

0.1% Diethylamine in ethanol

Procedure:

-

Prepare the sample by dissolving the analyte in the mobile phase. If necessary, perform a pre-column derivatization to introduce a chromophore.

-

Set the HPLC system with the chosen column and mobile phase.

-

Equilibrate the column until a stable baseline is achieved.

-

Inject the sample and run the analysis.

-

Monitor the separation at a suitable wavelength (e.g., 228 nm for a derivatized amine).[9]

-

The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

Conclusion